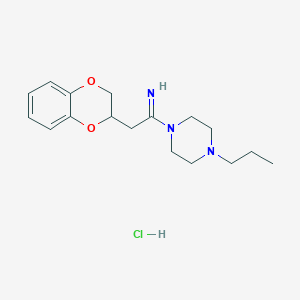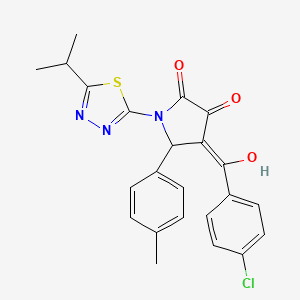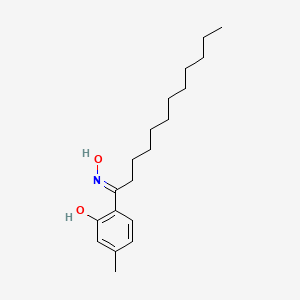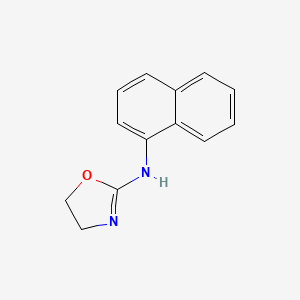![molecular formula C22H16BrClN2O3 B12005103 [4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate CAS No. 765275-53-4](/img/structure/B12005103.png)
[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C28H21BrClN3O5S, is a fascinating member of the chemical world. It features a hydrazone linkage and aromatic rings, making it an intriguing subject for study.
Méthodes De Préparation
Synthetic Routes:
The synthetic route to this compound involves the condensation of a hydrazine derivative with a benzoyl chloride compound. The reaction proceeds via an imine intermediate, leading to the formation of the hydrazone bond. The specific synthetic steps and conditions can vary, but the overall process is well-established.
Industrial Production:
While industrial-scale production details might be proprietary, laboratories typically synthesize this compound using standard organic chemistry techniques. Researchers employ reagents like hydrazine hydrate, benzoyl chloride, and bromine derivatives to achieve the desired product.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The phenyl ring can undergo oxidation reactions, potentially leading to the formation of phenolic compounds.
Substitution: The bromine atom is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Common Reagents:
Hydrazine hydrate: Used for hydrazone formation.
Bromine: Introduces the bromine atom.
Base (e.g., NaOH): Facilitates the condensation reaction.
Major Products:
The major product is the target compound itself, 4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl 2-chlorobenzoate.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic properties or drug development.
Industry: Used in material science or as a precursor for other compounds.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparaison Avec Des Composés Similaires
While I don’t have direct information on similar compounds, researchers often compare this compound’s properties, reactivity, and applications with related hydrazones and benzoyl derivatives.
Propriétés
Numéro CAS |
765275-53-4 |
|---|---|
Formule moléculaire |
C22H16BrClN2O3 |
Poids moléculaire |
471.7 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H16BrClN2O3/c1-14-6-2-3-7-17(14)21(27)26-25-13-15-12-16(23)10-11-20(15)29-22(28)18-8-4-5-9-19(18)24/h2-13H,1H3,(H,26,27)/b25-13+ |
Clé InChI |
QZWKZHFJFKKDTQ-DHRITJCHSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005022.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B12005025.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12005046.png)




![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)

![4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12005084.png)

![5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005100.png)
